网罗平

描述

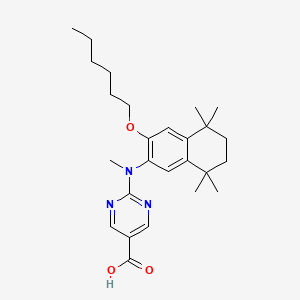

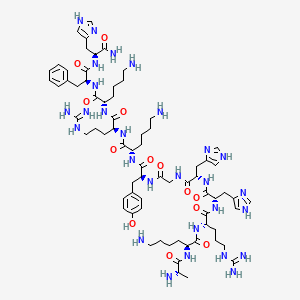

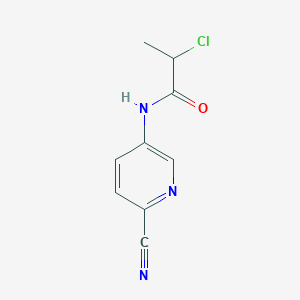

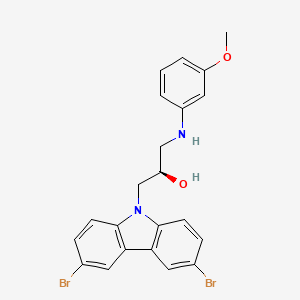

Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first isolated from the actinobacterium Streptomyces netropsis by Finlay et al. Netropsin belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded deoxyribonucleic acid (DNA) .

科学研究应用

Netropsin has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound to study the structural effects of drug-DNA interactions.

- Employed in the development of DNA-binding agents for therapeutic applications .

Biology:

- Investigated for its ability to inhibit the transcription of specific genes by binding to regulatory regions of DNA.

- Used in studies to understand the molecular recognition of DNA by minor groove-binding agents .

Medicine:

- Explored as a potential therapeutic agent for treating bacterial and viral infections due to its antibiotic and antiviral properties.

- Studied for its potential use in cancer therapy by targeting specific DNA sequences in cancer cells .

Industry:

作用机制

Target of Action

Netropsin, a polyamide antibiotic, primarily targets double-stranded DNA . Specifically, it binds to the minor groove of AT-rich sequences of double-stranded DNA .

Mode of Action

Netropsin interacts with its targets by making hydrogen bonding interactions with four subsequent base pairs of the DNA duplex . This interaction locally displaces the water molecules of the spine of hydration .

Biochemical Pathways

Netropsin’s binding to DNA can affect various biochemical pathways. For instance, it inhibits in vitro DNA and RNA synthesis by binding to the template or to the primer, or to both . It has been suggested that netropsin and a putative termination factor may share some aspects of their biochemical mechanisms .

Result of Action

The binding of Netropsin to DNA results in a number of molecular and cellular effects. It has been shown that Netropsin binding to DNA increases the twist per base by similar to 9˚ per molecule bound . Thus, it removes supercoils when interacting with positively supercoiled DNA and introduces (additional) negative supercoils when binding to relaxed or negatively supercoiled DNA .

Action Environment

The action of Netropsin can be influenced by environmental factors. For instance, in 0.1 M or higher salt concentrations, Netropsin has specificity for DNAs

生化分析

Biochemical Properties

Netropsin plays a significant role in biochemical reactions due to its strong affinity for DNA. It binds specifically to the minor groove of AT-rich sequences in double-stranded DNA, forming hydrogen bonds with the DNA bases . This binding increases the twist per base pair in the DNA, affecting its supercoiling properties . Netropsin interacts with various biomolecules, including topoisomerases, which are enzymes that manage DNA supercoiling . By binding to DNA, netropsin inhibits the catalytic activity of topoisomerases, thereby interfering with DNA replication and transcription processes .

Cellular Effects

Netropsin has profound effects on cellular processes. It has been shown to induce chromosomal aberrations and decondensation of centromeric regions in mouse ascites tumor cells . Additionally, netropsin inhibits the transcription of certain genes by blocking the binding of transcription factors to DNA . This inhibition can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and function . Netropsin’s ability to bind to DNA and interfere with transcription makes it a potential antineoplastic agent .

Molecular Mechanism

At the molecular level, netropsin exerts its effects primarily through its interaction with DNA. It binds to the minor groove of AT-rich sequences, forming hydrogen bonds with the DNA bases . This binding displaces water molecules from the DNA’s hydration spine and increases the twist per base pair, affecting the DNA’s supercoiling properties . Netropsin’s binding to DNA also inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . By inhibiting topoisomerases, netropsin interferes with DNA replication and transcription, leading to altered gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of netropsin can change over time. Netropsin is relatively stable and maintains its activity for extended periods . Studies have shown that netropsin can remain stable and active in cells for up to 25 hours . Over time, netropsin’s binding to DNA can lead to long-term changes in cellular function, including altered gene expression and chromosomal aberrations . These long-term effects make netropsin a valuable tool for studying DNA-protein interactions and gene regulation .

Dosage Effects in Animal Models

The effects of netropsin vary with different dosages in animal models. At low doses, netropsin can inhibit DNA replication and transcription without causing significant toxicity . At higher doses, netropsin can induce chromosomal aberrations and other toxic effects . Studies have shown that netropsin’s ability to bind to DNA and inhibit topoisomerases is dose-dependent, with higher doses leading to more pronounced effects . These findings highlight the importance of carefully controlling netropsin dosage in experimental settings to avoid adverse effects .

Metabolic Pathways

Netropsin is involved in several metabolic pathways, primarily through its interaction with DNA and topoisomerases . By binding to DNA, netropsin inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . This inhibition affects DNA replication and transcription, leading to altered gene expression and cellular metabolism . Netropsin’s interaction with DNA can also affect the levels of various metabolites, including those involved in nucleotide synthesis and energy metabolism .

Transport and Distribution

Netropsin is transported and distributed within cells primarily through its binding to DNA . Once inside the cell, netropsin rapidly binds to the minor groove of AT-rich sequences in double-stranded DNA . This binding localizes netropsin to the cell nucleus, where it exerts its effects on DNA replication and transcription . Netropsin’s distribution within the cell is influenced by its strong affinity for DNA and its ability to form stable complexes with DNA .

Subcellular Localization

Netropsin is primarily localized to the cell nucleus, where it binds to DNA and exerts its effects on gene expression and cellular function . Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that netropsin is taken up readily by cells and accumulates in the nucleus . This nuclear localization is consistent with netropsin’s role in inhibiting DNA replication and transcription by binding to the minor groove of AT-rich sequences in DNA .

准备方法

Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole rings and amidine groups. The synthetic route typically involves the following steps:

- Formation of the pyrrole ring through cyclization reactions.

- Introduction of the amidine group via nucleophilic substitution reactions.

- Coupling of the pyrrole and amidine units to form the final polyamide structure.

Industrial Production Methods: Industrial production of netropsin involves fermentation processes using Streptomyces netropsis. The bacterium is cultured in a nutrient-rich medium, and netropsin is extracted from the fermentation broth using solvent extraction techniques. The compound is then purified through crystallization and chromatography methods to obtain high-purity netropsin suitable for pharmaceutical applications .

化学反应分析

Types of Reactions: Netropsin primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions with DNA involve hydrogen bonding and van der Waals forces.

Common Reagents and Conditions: Netropsin binds to the minor groove of AT-rich sequences in double-stranded DNA under physiological conditions. The binding is facilitated by the presence of hydrogen bond donors and acceptors in the DNA minor groove.

Major Products Formed: The primary product of netropsin’s interaction with DNA is the formation of a stable netropsin-DNA complex. This complex can alter the structural properties of DNA, such as increasing the twist per base pair and introducing negative supercoils in relaxed or negatively supercoiled DNA .

相似化合物的比较

Netropsin is unique among minor groove-binding agents due to its specific binding affinity for AT-rich sequences in DNA. Similar compounds include:

Lexitropsin: Another minor groove-binding agent with a similar binding mechanism but different structural features.

Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA and is used in cell biology research.

DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to AT-rich regions in DNA and is commonly used in fluorescence microscopy.

Pentamidine: An antimicrobial agent that binds to the minor groove of DNA and is used to treat certain parasitic infections.

Netropsin’s unique binding properties and structural features make it a valuable tool in scientific research and potential therapeutic applications.

属性

CAS 编号 |

1438-30-8 |

|---|---|

分子式 |

C18H28Cl2N10O3 |

分子量 |

503.4 g/mol |

IUPAC 名称 |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

InChI 键 |

SDRHUASONSRLFR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N |

规范 SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

63770-20-7 (hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Antibiotic 1142; Antibiotic T-1384; Antibiotic T1384; Antibiotic T 1384; Sinanomycin; Congocidin; Congocidine; F 6; F6; F-9; IA-887; IA887; IA 887; K-117; K117; K 117; Netropsin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

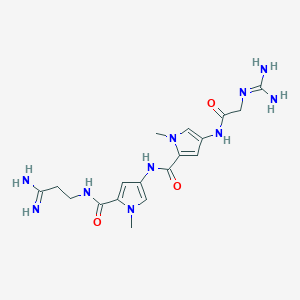

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)